(-)-Epigallocatechin gallate

Catalog No.
S527266
CAS No.
989-51-5
M.F
C22H18O11
M. Wt
458.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Epigallocatechin gallate

CAS Number

989-51-5

Product Name

(-)-Epigallocatechin gallate

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C22H18O11

Molecular Weight

458.4 g/mol

InChI

InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21-/m1/s1

InChI Key

WMBWREPUVVBILR-WIYYLYMNSA-N

SMILES

O=C(O[C@H]1[C@@H](C2=CC(O)=C(O)C(O)=C2)OC3=C(C(O)=CC(O)=C3)C1)C4=CC(O)=C(O)C(O)=C4

Solubility

Soluble in DMSO.

Synonyms

EGCG cpd, epigallo-catechin gallate, epigallocatechin gallate, epigallocatechin-3-gallate, epigallocatechin-3-O-gallate

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O

Description

The exact mass of the compound Epigallocatechin gallate is 458.08491 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans - Supplementary Records. It belongs to the ontological category of gallate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Proanthocyanidins [PK1203]. However, this does not mean our product can be used or applied in the same or a similar way.

EGCG and Cancer Chemoprevention

EGCG's potential to inhibit cancer cell growth and proliferation is a major area of investigation. Studies have shown that EGCG can regulate various molecular targets involved in cancer development. For instance, it can inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both of which play a role in tumor growth and angiogenesis []. This translates to reduced cell proliferation and migration in cancer cells [].

Clinical trials are underway to assess the effectiveness of EGCG and green tea products in preventing specific cancers, such as cervical cancer [].

EGCG and Neurodegenerative Diseases

Research suggests that EGCG's antioxidant and anti-inflammatory properties might be beneficial for neurodegenerative diseases like Alzheimer's and Parkinson's disease. EGCG may help protect neurons from damage caused by oxidative stress and inflammation, both of which are implicated in these diseases []. However, more research is required to fully understand the potential of EGCG in treating neurodegenerative conditions.

(-)-Epigallocatechin gallate is a polyphenolic compound and a major catechin found predominantly in green tea, derived from the plant Camellia sinensis. It is recognized as an ester formed from epigallocatechin and gallic acid. This compound is characterized by its complex structure, which includes multiple hydroxyl groups that contribute to its antioxidant properties. (-)-Epigallocatechin gallate is noted for its potential health benefits, including anti-inflammatory and anticancer effects, making it a subject of extensive research in both nutritional and pharmaceutical sciences .

  • Antioxidant Activity: EGCG's free radical scavenging activity helps protect cells from oxidative damage.
  • Modulation of Cell Signaling Pathways: EGCG might interact with cellular signaling pathways, potentially influencing cell growth, proliferation, and death.
  • Anti-inflammatory Effects: EGCG may suppress inflammatory responses by regulating immune cell activity and cytokine production.

The chemical behavior of (-)-epigallocatechin gallate involves various reactions typical of polyphenols, including oxidation and complexation. It can undergo oxidation to form reactive oxygen species, which may contribute to its biological activities. Additionally, it can react with proteins and other macromolecules through hydrogen bonding and hydrophobic interactions, which may influence its bioavailability and efficacy in biological systems. The compound can also participate in esterification reactions due to its hydroxyl groups, potentially forming derivatives that may exhibit altered biological activities .

(-)-Epigallocatechin gallate exhibits a wide range of biological activities:

  • Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
  • Anticancer Properties: Research indicates that it may inhibit tumor growth by affecting various molecular targets involved in cell proliferation and apoptosis, including DNA methyltransferases and vascular endothelial growth factor receptor signaling .
  • Cardiovascular Benefits: Some studies suggest that (-)-epigallocatechin gallate may help lower LDL cholesterol levels, although results vary based on dosage and duration of intake .
  • Anti-inflammatory Effects: It has been shown to modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases .

(-)-Epigallocatechin gallate can be synthesized through several methods:

  • Extraction from Natural Sources: The most common method involves extracting the compound from green tea leaves using solvents like ethanol or water.
  • Chemical Synthesis: Laboratory synthesis can be achieved through the condensation of epigallocatechin with gallic acid under specific conditions. This method allows for the production of pure (-)-epigallocatechin gallate but is less common due to the complexity and cost compared to extraction.
  • Biotechnological Approaches: Recent advances include using microbial fermentation processes to produce catechins, including (-)-epigallocatechin gallate, which may offer a more sustainable production method .

(-)-Epigallocatechin gallate has numerous applications:

  • Nutraceuticals: Widely used in dietary supplements for its health-promoting properties.
  • Functional Foods: Incorporated into food products for enhanced health benefits.
  • Pharmaceuticals: Investigated for potential therapeutic applications in cancer treatment and cardiovascular health.
  • Cosmetics: Utilized in skincare products for its antioxidant properties .

Interaction studies have demonstrated that (-)-epigallocatechin gallate can influence various biological pathways:

  • It interacts with cellular receptors, modulating signal transduction pathways related to cell growth and apoptosis.
  • Studies have shown that it can enhance the effects of certain chemotherapeutic agents while reducing their toxicity.
  • Its interactions with gut microbiota are also being explored, as they may affect the metabolism and efficacy of the compound in vivo .

Several compounds share structural similarities with (-)-epigallocatechin gallate, each exhibiting unique properties:

Compound NameSourceNotable Properties
CatechinGreen teaAntioxidant; less potent than (-)-epigallocatechin gallate
EpicatechinGreen teaSimilar antioxidant properties but different efficacy
Gallic acidVarious plantsAntioxidant; often used in combination with catechins
TheaflavinsBlack teaDerived from catechins; different health benefits
ProanthocyanidinsGrapesStrong antioxidant; different structural properties

(-)-Epigallocatechin gallate stands out due to its specific structure that enhances its bioactivity compared to these similar compounds. Its unique combination of hydroxyl groups allows for superior antioxidant activity and interaction with biological targets, contributing to its extensive research in health-related fields .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

458.08491139 g/mol

Monoisotopic Mass

458.08491139 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Melting Point

140 - 142 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BQM438CTEL

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 4 of 7 companies with hazard statement code(s):;
H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (75%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H401 (25%): Toxic to aquatic life [Hazardous to the aquatic environment, acute hazard];
H411 (75%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Hydroxycut is the commercial name a variety of multi-ingredient nutritional supplements (MINS) marketed for weight loss, body building and “fat burning”. In 2004, Hydroxycut products containing ephedra were withdrawn from use in the United States because of cardiovascular risks and in 2009 because of hepatotoxicity. Nevertheless, Hydroxycut products with different ingredients are still commercially available and have continued to be implicated in cases of clinically apparent acute liver injury.
SLIMQUICK is a popular, proprietary line of multi-ingredient nutritional supplements (MINS) marketed as weight loss products and sold widely in pharmacies and grocery stores as well on the internet. The major ingredients in the products include green tea extract, caffeine and various herbal, fruit and vegetable extracts. There have been rare reports of clinically apparent liver injury in patients taking SLIMQUICK products, the majority of which had clinical features suggestive of green tea hepatotoxicity.

Drug Classes

Herbal and Dietary Supplements

Pharmacology

Epigallocatechin Gallate is a phenolic antioxidant found in a number of plants such as green and black tea. It inhibits cellular oxidation and prevents free radical damage to cells. It is under study as a potential cancer chemopreventive agent. (NCI)

MeSH Pharmacological Classification

Neuroprotective Agents

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

989-51-5

Metabolism Metabolites

(-)-Epigallocatechin gallate has known human metabolites that include (-)-Epigallocatechin gallate, 3p-hydroxy-glucuronide and (-)-Epigallocatechin gallate, 4p-hydroxy-glucuronide.

Wikipedia

Epigallocatechin_gallate
Y-23684

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Proanthocyanidins [PK1203]

Dates

Modify: 2023-08-15
1: Donejko M, Niczyporuk M, Galicka E, Przylipiak A. [Anti-cancer properties epigallocatechin-gallate contained in green tea]. Postepy Hig Med Dosw (Online).  2013 Jan 16;67:26-34. Review. Polish. PubMed PMID: 23475480.

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